Milacemide

Descripción general

Descripción

Milacemide is a compound known for its role as a prodrug for glycine and an inhibitor of monoamine oxidase B. It has been studied for its potential effects on human memory and as a treatment for the symptoms of Alzheimer’s disease . Although early clinical trials did not show positive results, it is still sold as a nonprescription drug or supplement .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Milacemide can be synthesized through a series of chemical reactions. One common method involves the reaction of pentylamine with glycine ethyl ester to form N-pentylglycine ethyl ester. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Milacemide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: The oxidation reaction typically involves the enzyme monoamine oxidase B under physiological conditions.

Hydrolysis: Hydrolysis reactions are usually carried out in aqueous solutions under acidic or basic conditions.

Major Products

The major products formed from the reactions of this compound include pentanoic acid, glycineamide, and glycine .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Milacemide acts primarily as a glycine prodrug, which means it is converted into glycine within the brain. Glycine is an important inhibitory neurotransmitter that plays a critical role in modulating neuronal excitability. The compound has been shown to have several pharmacological effects:

- Anticonvulsant Activity : this compound has demonstrated anticonvulsant properties in various animal models, suggesting its potential use in treating epilepsy. Research indicates that it may enhance the efficacy of other anticonvulsants like diazepam and phenobarbital by increasing brain glycine levels .

- Monoamine Oxidase-B Inhibition : this compound selectively inhibits monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition could have implications for treating neurodegenerative disorders like Parkinson’s disease .

- Serotonergic Activity : Studies have shown that this compound can potentiate serotonin neurotransmission, which may be beneficial in treating mood disorders .

Epilepsy

This compound has been investigated for its anticonvulsant effects in patients with epilepsy. A double-blind study involving therapy-resistant patients indicated some reduction in seizure frequency among those treated with this compound compared to placebo, although further studies are warranted to establish definitive efficacy .

Alzheimer's Disease

Early clinical trials assessed this compound's effectiveness in enhancing cognitive function in patients with senile dementia of the Alzheimer type (SDAT). However, results indicated that it did not significantly improve cognition compared to placebo .

Parkinson's Disease

Given its MAO-B inhibitory properties, this compound has been explored as a potential adjunct treatment for Parkinson's disease. Its ability to increase glycine levels may help manage symptoms associated with this condition .

Case Studies

Mecanismo De Acción

Milacemide exerts its effects primarily through its role as a prodrug for glycine and an inhibitor of monoamine oxidase B. Upon administration, this compound crosses the blood-brain barrier and is metabolized to glycine and glycineamide . These metabolites then modulate neurotransmitter systems, including the serotonergic and glycinergic systems, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Actividad Biológica

Milacemide, chemically known as 2-N-pentylaminoacetamide, is a glycine prodrug that exhibits significant biological activity, particularly in the central nervous system (CNS). It is notable for its ability to cross the blood-brain barrier and convert into glycine, which plays a crucial role in neurotransmission. This article delves into the pharmacological properties, mechanisms of action, and clinical findings associated with this compound.

This compound acts primarily as a glycine prodrug , leading to increased levels of glycine in the brain. Glycine is an important inhibitory neurotransmitter that contributes to various neurological functions. The biological activity of this compound can be summarized as follows:

- Glycine Release : Upon administration, this compound is metabolized into glycine and glycineamide, which are critical for enhancing neurotransmission in the CNS .

- MAO-B Inhibition : this compound selectively inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition contributes to its neuroprotective and anticonvulsant effects .

- Anticonvulsant Effects : The compound has demonstrated efficacy in various animal models of epilepsy, suggesting its potential as an anticonvulsant agent. The mechanism involves modulation of excitatory neurotransmission through glycinergic pathways .

Pharmacological Properties

This compound's pharmacological profile includes:

- Anticonvulsant Activity : Clinical trials have indicated that this compound can reduce seizure frequency in patients with therapy-resistant epilepsy. In a double-blind study involving 60 patients, those receiving this compound showed a statistically significant reduction in seizure frequency compared to the placebo group .

- Neuroprotective Effects : By enhancing glycine levels and inhibiting MAO-B, this compound may offer protective effects against neurodegeneration and cognitive decline associated with conditions like Alzheimer's disease .

Case Studies

- Efficacy in Epilepsy : A study involving therapy-resistant epileptic patients found that this compound treatment resulted in a reduction of seizure frequency in 9 out of 29 patients compared to only 2 out of 29 in the placebo group. Notably, younger patients (≤25 years) exhibited more pronounced benefits .

- Cognitive Enhancement : In animal models, this compound has shown potential cognitive-enhancing properties, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Study Type | Population/Model | Key Findings |

|---|---|---|

| Double-blind trial | Therapy-resistant epilepsy | Significant reduction in seizure frequency |

| Animal model | Mice | Anticonvulsant effects observed in various seizure models |

| Cognitive assessment | Young cognitively intact rats | Enhanced cognitive function noted |

Propiedades

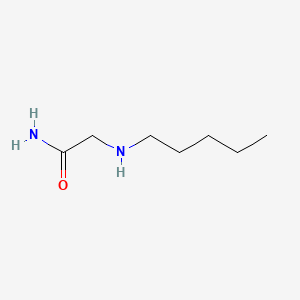

IUPAC Name |

2-(pentylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNXIYZWIZFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227786 | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76990-56-2 | |

| Record name | Milacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.